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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the tautomeric properties of 6-

hydroxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal

chemistry and drug development. Understanding the tautomeric equilibrium of this molecule is

crucial as it can significantly influence its physicochemical properties, biological activity, and

interaction with molecular targets.

Introduction to Tautomerism in Pyridazinones
Pyridazinone derivatives, including 6-hydroxypyridazine-3-carboxylic acid, are known to exhibit

keto-enol tautomerism. This phenomenon involves the migration of a proton and the

simultaneous shift of a double bond, leading to the existence of two or more interconvertible

isomers. For 6-hydroxypyridazine-3-carboxylic acid, the primary tautomeric equilibrium is

between the 6-hydroxy (enol-like) form and the 6-oxo (keto-like) form.

The position of this equilibrium is influenced by various factors, including the electronic nature

of substituents, solvent polarity, temperature, and pH. In many pyridazin-3(2H)-one systems,

the equilibrium predominantly favors the more stable oxo form.[1][2] The carboxylic acid group

at the 3-position of the pyridazine ring can further influence this equilibrium through its

electronic and potential hydrogen-bonding interactions.
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Tautomeric Forms of 6-Hydroxypyridazine-3-
carboxylic Acid
The principal tautomeric forms of 6-hydroxypyridazine-3-carboxylic acid are the hydroxy-

pyridazine and the pyridazin-one forms. Additionally, the carboxylic acid group can exist in its

protonated or deprotonated state, and the pyridazine ring can be protonated, leading to a more

complex set of possible species in solution.

Caption: Tautomeric equilibrium of 6-hydroxypyridazine-3-carboxylic acid.

Computational Analysis of Tautomerism
Due to the limited direct experimental data on the tautomerism of 6-hydroxypyridazine-3-

carboxylic acid, computational methods provide valuable insights into the relative stabilities of

the tautomers. Density Functional Theory (DFT) calculations are a powerful tool for this

purpose.

A theoretical study on the parent molecule, pyridazin-3(2H)-one, at the B3LYP/6-311++G**

level of theory, provides a basis for understanding the tautomerization of its derivatives.[3] The

study investigated two mechanisms for the interconversion between the pyridazin-3(2H)-one

(keto) and pyridazin-3-ol (enol) forms: a direct hydrogen transfer and a dimer-assisted double

hydrogen transfer.[3]

The direct transfer was found to have a high activation energy, while the dimer-assisted

mechanism had a significantly lower energy barrier, suggesting its prevalence in condensed

phases.[3] The presence of solvents, particularly protic polar solvents, was shown to reduce

the activation energy for the direct transfer.[3]

Table 1: Calculated Activation Energies for Tautomerization of Pyridazin-3(2H)-one

Mechanism Activation Energy (kcal/mol)

Direct Hydrogen Transfer 42.64[3]

Dimer-Assisted Double Hydrogen Transfer 14.66[3]
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Data from a theoretical study on pyridazin-3(2H)-one, which serves as a model for 6-

hydroxypyridazine-3-carboxylic acid.

Spectroscopic Characterization of Tautomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible

(UV-Vis) spectroscopy are essential for the experimental investigation of tautomeric equilibria.

NMR Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The

chemical shifts of protons and carbons are sensitive to the electronic environment, which differs

significantly between the keto and enol forms. In cases of slow exchange between tautomers

on the NMR timescale, distinct sets of signals will be observed for each species. For fast

exchange, averaged signals are observed, and the equilibrium position can be inferred from

the chemical shift values.[4]

While specific NMR data for 6-hydroxypyridazine-3-carboxylic acid is not readily available,

studies on related pyridazine derivatives provide expected chemical shift ranges.[5]

UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the different electronic

structures of the tautomers result in distinct absorption spectra. Studies on 6-(2-

pyrrolyl)pyridazin-3-one show a strong correlation between the electronic spectrum of the free

base and its fixed oxo-form, indicating that the oxo-form is the predominant tautomer.[6] A

similar predominance of the oxo-form is expected for 6-hydroxypyridazine-3-carboxylic acid.

Table 2: Representative UV-Vis Absorption Maxima for Related Pyridazinone Derivatives
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Compound Solvent λmax (nm)

6-(2-pyrrolyl)pyridazin-3-one Ethanol 275, 290[6]

2-Ethyl-6-(2-pyrrolyl)pyridazin-

3-one (Fixed oxo-form)
Ethanol 275, 290[6]

3-Ethoxy-6-(2-

pyrrolyl)pyridazine (Fixed

hydroxy-form)

Ethanol 290[6]

This data for a related compound suggests that the oxo-form is likely to be the major tautomer

for 6-hydroxypyridazine-3-carboxylic acid as well.

Experimental and Computational Workflow
The investigation of tautomerism in a molecule like 6-hydroxypyridazine-3-carboxylic acid

typically follows a combined experimental and computational approach.
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Caption: Workflow for the investigation of tautomerism.

Experimental Protocols
NMR Spectroscopic Analysis
Objective: To identify and quantify the tautomeric forms of 6-hydroxypyridazine-3-carboxylic

acid in solution.

Materials:
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6-Hydroxypyridazine-3-carboxylic acid

Deuterated solvents (e.g., DMSO-d6, CD3OD, D2O)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Prepare solutions of 6-hydroxypyridazine-3-carboxylic acid in the chosen deuterated

solvents at a concentration of approximately 5-10 mg/mL.

Acquire 1H, 13C, and optionally 15N NMR spectra at a constant temperature (e.g., 298 K).

For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient

relaxation delay.

Integrate the signals corresponding to each tautomer to determine their relative populations.

If signals are broad or coalesced, variable temperature NMR experiments can be performed

to attempt to resolve the individual tautomers or to study the dynamics of the equilibrium.

UV-Vis Spectroscopic Analysis
Objective: To observe the electronic transitions of the different tautomers and to estimate the

equilibrium position.

Materials:

6-Hydroxypyridazine-3-carboxylic acid

Spectroscopic grade solvents (e.g., ethanol, methanol, water, acetonitrile)

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of 6-hydroxypyridazine-3-carboxylic acid in a suitable solvent.
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Prepare a series of dilutions from the stock solution to determine a concentration that gives

an absorbance in the optimal range (0.1-1.0 AU).

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400

nm).

Repeat the measurements in different solvents to assess the effect of solvent polarity on the

tautomeric equilibrium.

Derivative spectroscopy can be employed to resolve overlapping absorption bands of the

different tautomers.[7]

Conclusion
The tautomerism of 6-hydroxypyridazine-3-carboxylic acid is a critical aspect of its chemical

behavior. Based on studies of related pyridazinone systems, it is predicted that the 6-oxo

tautomer is the predominant form in solution. However, the exact position of the equilibrium will

be influenced by the solvent and other environmental factors. A combined approach of high-

level computational modeling and detailed spectroscopic analysis is essential for a complete

understanding of the tautomeric landscape of this important heterocyclic compound. This

knowledge is vital for its application in drug design and development, as the different tautomers

may exhibit distinct biological activities and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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